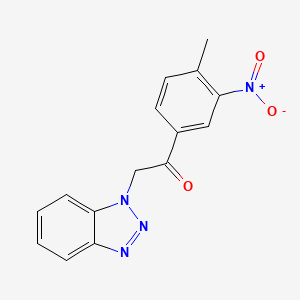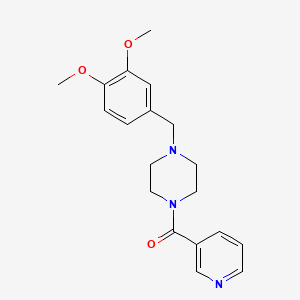
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as ABT-089, is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound belongs to the class of piperazine derivatives and has been studied extensively for its ability to improve memory, attention, and learning in animal models.
作用机制
The exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in cognitive processes such as attention, learning, and memory. By acting as a partial agonist, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can enhance the activity of this receptor, leading to improved cognitive function.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have a number of biochemical and physiological effects. Animal studies have shown that this compound can increase the release of dopamine, norepinephrine, and acetylcholine in the brain. In addition, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound has been found to have a relatively low toxicity profile. However, one of the limitations of using 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is that it has a relatively short half-life, which can make it difficult to study in vivo.
未来方向
There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the potential use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. In addition, there is interest in exploring the use of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine in combination with other cognitive enhancers to improve its efficacy. Finally, there is a need for further research on the long-term effects of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine on cognitive function and overall health.
Conclusion
In conclusion, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a compound that has gained attention in the scientific community due to its potential as a cognitive enhancer. This compound has been extensively studied for its ability to improve memory, attention, and learning in animal models. While the exact mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, it is believed to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. There are a number of future directions for research on 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, including its potential use in the treatment of cognitive disorders and the exploration of its use in combination with other cognitive enhancers.
合成方法
The synthesis of 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with piperazine to form 1-(3,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with 3-pyridinecarboxylic acid chloride to give the final product, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine.
科学研究应用
1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound can improve memory, attention, and learning. In addition, 1-(3,4-dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-6-5-15(12-18(17)25-2)14-21-8-10-22(11-9-21)19(23)16-4-3-7-20-13-16/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPNKBGMZJBOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

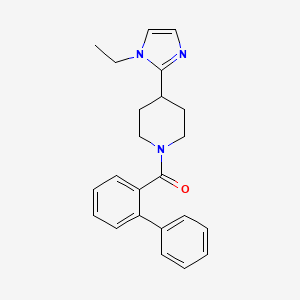
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{5-[(methylthio)methyl]-2-furoyl}piperidine](/img/structure/B5661346.png)

![1-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5661357.png)
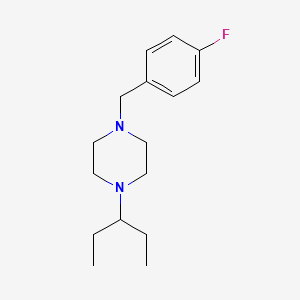
![3-{1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5661371.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-methoxyphenoxy)acetyl]pyrrolidin-3-amine](/img/structure/B5661378.png)
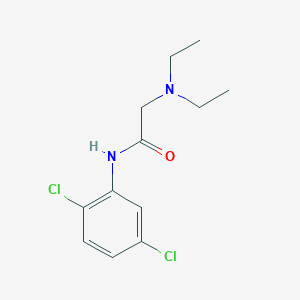


![4-fluoro-N-({1-[3-(2-thienyl)propanoyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5661412.png)
![1-[3-(4-isopropylphenyl)acryloyl]pyrrolidine](/img/structure/B5661424.png)
![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)
